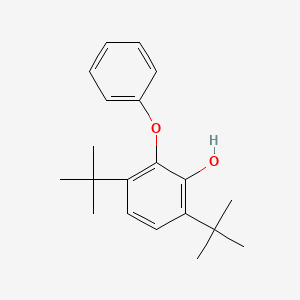

3,6-di-tert-butyl-2-phenoxyphenol

Description

3,6-Di-tert-butyl-2-phenoxyphenol is a sterically hindered phenolic compound characterized by a central phenol ring substituted with two tert-butyl groups at positions 3 and 6 and a phenoxy group at position 2. Its molecular formula is C₂₀H₂₆O₂, with a molecular weight of 298.42 g/mol. The tert-butyl groups provide significant steric hindrance, enhancing its stability against oxidative degradation, while the phenoxy group introduces electronic effects that modulate reactivity. This compound is primarily utilized as an antioxidant in polymers, lubricants, and industrial materials .

Properties

IUPAC Name |

3,6-ditert-butyl-2-phenoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-19(2,3)15-12-13-16(20(4,5)6)18(17(15)21)22-14-10-8-7-9-11-14/h7-13,21H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAWDYUGLQKWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=C(C=C1)C(C)(C)C)OC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3,6-di-tert-butyl-2-phenoxyphenol with key analogs:

Key Comparative Parameters

Antioxidant Efficacy

- This compound: Exhibits superior radical scavenging due to electron-donating phenoxy and tert-butyl groups. The bulky tert-butyl groups prevent hydrogen abstraction, prolonging antioxidant activity .

- 4,6-Di-tert-butyl-2-methylphenol: Less effective due to the absence of π-π stabilizing interactions from the phenoxy group .

- 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol : Biphenyl structure allows for cooperative stabilization, but methoxy groups reduce redox activity compared to hydroxyl groups .

Thermal Stability

- This compound: Stable up to 250°C in polymer matrices, outperforming methyl-substituted analogs like 3-tert-butyl-2,5,6-trimethylphenol, which degrade above 200°C .

Solubility

- 2-(tert-Butyl)-4-(3-hydroxypropyl)-6-methylphenol: Hydroxypropyl group confers solubility in ethanol/water mixtures (logP = 2.8), unlike the more hydrophobic this compound (logP = 5.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.